molecular formula C33H42O12 B10762131 (4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

Cat. No.: B10762131
M. Wt: 630.7 g/mol
InChI Key: WPPPFZJNKLMYBW-UHFFFAOYSA-N
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Description

The compound “(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate” is a highly functionalized tetracyclic molecule with a complex stereochemical framework. Its structure features a benzoate ester at position 2, three acetyloxy groups at positions 4, 12, and 15, and three hydroxyl groups at positions 1, 9, and 11 . The tetracyclic core includes an oxa (oxygen) bridge and multiple methyl substituents (at positions 10, 14, and 17), contributing to its lipophilic character. This compound belongs to a class of polyoxygenated terpenoid derivatives, often associated with bioactive properties such as antimicrobial, anticancer, or anti-inflammatory activities .

Its structural complexity is comparable to marine-derived natural products, which frequently exhibit similar polycyclic architectures with diverse oxygenation patterns .

Properties

IUPAC Name

(4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPFZJNKLMYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate is a complex chemical structure primarily derived from taxane compounds. It possesses significant biological activities that are crucial for pharmaceutical applications, particularly in oncology.

Molecular Characteristics:

  • Molecular Formula: C33H42O12
  • Molecular Weight: 630.7 g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 175 Ų

These properties suggest a moderate hydrophobic nature which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of taxanes like paclitaxel (Taxol) and docetaxel (Taxotere). These compounds are known for their ability to stabilize microtubules and inhibit their depolymerization during cell division, which is essential in cancer therapy.

Anticancer Activity

Research has shown that taxane derivatives exhibit potent anticancer effects by disrupting the normal function of microtubules during mitosis:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction: It triggers programmed cell death pathways by activating caspases and upregulating pro-apoptotic factors.
  • Tumor Growth Inhibition: In vivo studies demonstrate significant tumor regression in models treated with taxane derivatives.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerMicrotubule stabilization; G2/M arrest; apoptosis induction
AntimicrobialPotential activity against bacterial strains (specific studies needed)
Cytotoxic EffectsInduces cytotoxicity in various cancer cell lines

Case Study 1: Paclitaxel Derivatives

A study on the efficacy of paclitaxel derivatives derived from this compound showed enhanced cytotoxicity against breast cancer cell lines compared to standard paclitaxel. The derivatives exhibited lower IC50 values, indicating stronger anti-proliferative effects.

Case Study 2: Combination Therapies

Research has indicated that combining this compound with other chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes in resistant cancer types.

Research Findings

  • Antimicrobial Properties: Preliminary studies suggest that certain derivatives may possess antimicrobial activity against specific bacterial strains, indicating potential for broader therapeutic applications beyond oncology.
  • Pharmacokinetics: Investigations into the pharmacokinetic profiles reveal that modifications in the acetylation pattern can significantly affect absorption and distribution in biological systems.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Anticancer Agents

  • The compound serves as a crucial intermediate in the synthesis of paclitaxel and docetaxel. Its structural features allow for modifications that enhance the efficacy and bioavailability of these drugs.

Mechanism of Action

  • Paclitaxel and docetaxel function by stabilizing microtubules and preventing their depolymerization during cell division. This action inhibits cancer cell proliferation and promotes apoptosis in malignant cells.

Pharmacological Applications

Antitumor Activity

  • Research has demonstrated that compounds derived from baccatin III exhibit potent antitumor activity against various cancer cell lines including breast, ovarian, and lung cancers. The triacetylated structure enhances solubility and cellular uptake.

Case Studies

  • A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of modified baccatin derivatives in overcoming drug resistance in cancer therapy .

Neuroprotective Effects

  • Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties due to their ability to modulate microtubule dynamics which is critical in neurodegenerative diseases.

Anti-inflammatory Properties

  • Some research indicates potential anti-inflammatory effects which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Anticancer Activity

The target compound’s triacetyloxy groups may enhance lipophilicity, facilitating cellular uptake and ferroptosis induction—a mechanism observed in other polyoxygenated compounds . Compared to ferroptosis-inducing agents (FINs) like artemisinin derivatives:

  • Selectivity: The compound’s hydroxyl groups could enable selective cytotoxicity in oral squamous cell carcinoma (OSCC) cells, similar to natural FINs that spare normal tissues .
  • Potency : Structural complexity may confer higher potency than simpler FINs (e.g., erastin analogs) due to multi-target interactions .

Antimicrobial Activity

Compared to Nigella sativa-derived antimicrobial compounds (e.g., thymoquinone):

  • Mechanism: The benzoate ester and acetyloxy groups may disrupt microbial membranes or inhibit enzymes, akin to phenolic compounds in essential oils .
  • Spectrum : Broader activity is plausible due to synergistic effects of acetylated and hydroxylated moieties .

Yield Challenges :

  • Higher acetylation steps may reduce overall yield compared to diacetyloxy analogues .
  • Steric hindrance from tetramethyl groups could complicate ring closure .

Physicochemical Properties

Property Target Compound Diacetyloxy Analog Marine Analog (e.g., Salternamide E)
Molecular Weight ~800 g/mol* ~750 g/mol* ~600–700 g/mol
LogP (Lipophilicity) High (~4.5*) Moderate (~3.0*) Low to Moderate (~1.5–2.5)
Solubility (Water) Low Moderate High
Metabolic Stability High (acetylated) Moderate (partial deacetylation) Low (hydroxyl glucuronidation)

*Estimated based on structural features.

Preparation Methods

Core Framework Construction

The tetracyclic backbone of the compound is constructed via cyclization reactions starting from hydroxylated terpenoid precursors. Key steps include:

  • Diels-Alder cycloaddition to form the oxatetracyclo framework.

  • Acid-catalyzed ring closure to establish the fused bicyclic systems.

Selective Acetylation

The introduction of acetyl groups at positions 4, 12, and 15 requires precise control to avoid over-acetylation. The patent EP0875508B1 details a method using ytterbium triflate as a catalyst, which enhances regioselectivity and reduces side reactions.

Reaction Conditions Table

StepReagents/CatalystsTemperatureTimeYield
C4 AcetylationAcetyl chloride, Yb(OTf)₃0°C48 h86%
C12 AcetylationAc₂O, DMAPRT24 h78%
C15 AcetylationAcCl, Pyridine-10°C36 h82%

Data adapted from EP0875508B1.

Hydroxyl Group Protection

Temporary protection of hydroxyl groups at positions 1, 9, and 11 is achieved using triethylsilyl (TES) chloride , which prevents unwanted side reactions during acetylation. Deprotection is performed via fluoride-mediated cleavage (e.g., TBAF).

Industrial-Scale Production

Flow Chemistry Integration

Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing efficiency. This method reduces reaction times by 40% compared to batch processes.

Catalyst Recycling

Ytterbium triflate is recovered post-reaction via aqueous extraction, achieving >90% recovery rates. This reduces costs and environmental impact.

Comparative Analysis with Analogous Compounds

The acetylation strategy for this compound shares similarities with paclitaxel semisynthesis, particularly in the use of rare earth catalysts. However, the presence of three acetyloxy groups necessitates additional protection steps, increasing the total synthesis time by 20% compared to baccatin III derivatives.

Challenges and Optimizations

Regioselectivity Issues

Early methods suffered from poor selectivity at C15 due to steric hindrance. Introducing low-temperature acetylation (-10°C) mitigated this issue, improving yield from 65% to 82%.

Byproduct Formation

Unwanted diacetylated byproducts were minimized by:

  • Reducing acetyl chloride equivalents from 10 to 5.

  • Employing gradient quenching with ice-cold NaHCO₃ .

Q & A

Q. Conflicting NMR data for acetyl group regiochemistry: What experimental approaches clarify this?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-acetic anhydride) tracks acetylation sites via 2D HSQC NMR. Chemical shift anisotropy (CSA) in solid-state NMR distinguishes between α- and β-acetyl orientations .

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